molecular formula C10H21ClN2O B13457998 (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride

(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride

Cat. No.: B13457998
M. Wt: 220.74 g/mol
InChI Key: XAVJUNYLVGULBQ-DDWIOCJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride involves the reaction of 3,3-dimethyl-1-(pyrrolidin-1-yl)butan-2-amine with hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with dipeptidyl peptidase 4, a cell surface glycoprotein receptor involved in the costimulatory signal essential for T-cell receptor-mediated T-cell activation . This interaction can modulate various cellular processes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride is unique due to its specific structural configuration and the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

(2S)-2-amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)8(11)9(13)12-6-4-5-7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m1./s1

InChI Key

XAVJUNYLVGULBQ-DDWIOCJRSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCCC1)N.Cl

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1)N.Cl

Origin of Product

United States

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